molecular formula C11H21NO2 B13581051 Tert-butyl 3-ethylpyrrolidine-3-carboxylate

Tert-butyl 3-ethylpyrrolidine-3-carboxylate

Cat. No.: B13581051
M. Wt: 199.29 g/mol
InChI Key: XCSMPKYBWPOFGN-UHFFFAOYSA-N
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Description

Tert-butyl 3-ethylpyrrolidine-3-carboxylate is a valuable chemical intermediate in organic synthesis and pharmaceutical research. This compound features a pyrrolidine ring, a common motif in medicinal chemistry, substituted with an ethyl group and a tert-butoxycarbonyl (Boc) protecting group at the 3-position. The Boc group is particularly crucial for protecting secondary amines during multi-step synthetic sequences, which is essential in the development of active pharmaceutical ingredients (APIs) and other complex molecules . As a versatile building block, this compound is used in the synthesis of more complex, stereochemically defined structures. Its applications extend to the preparation of pyrrolidine nitroxides, which are stable free radicals used as probes in Electron Paramagnetic Resonance (EPR) spectroscopy and magnetic resonance imaging (MRI). Such sterically shielded nitroxides demonstrate high resistance to reduction in biological systems, making them excellent tools for biophysical studies and functional imaging within living cells . The compound is characterized by high purity (typically ≥95% by HPLC) and should be stored under recommended conditions to ensure stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

tert-butyl 3-ethylpyrrolidine-3-carboxylate

InChI

InChI=1S/C11H21NO2/c1-5-11(6-7-12-8-11)9(13)14-10(2,3)4/h12H,5-8H2,1-4H3

InChI Key

XCSMPKYBWPOFGN-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCNC1)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes Overview

The synthesis of tert-butyl 3-ethylpyrrolidine-3-carboxylate primarily hinges on constructing the pyrrolidine ring with appropriate substituents and protecting groups. The key strategies involve:

The following sections detail the most prominent methods derived from recent patents and scientific literature.

Method 1: Direct Carbamate Formation from Pyrrolidine Derivatives

Description:
This method involves the direct reaction of pyrrolidine with tert-butyl chloroformate (or equivalents) in the presence of a base, typically triethylamine, to form the carbamate, followed by selective alkylation at the 3-position.

Reaction Scheme:

Pyrrolidine + tert-butyl chloroformate → Tert-butyl 3-aminopyrrolidine-3-carboxylate

Key Conditions:

  • Solvent: Dichloromethane (DCM)
  • Temperature: 0°C to room temperature
  • Reagents: Triethylamine (TEA) as base
  • Reaction time: 1-4 hours

Advantages:

  • High yield (~98%)
  • Mild reaction conditions
  • Straightforward purification

Limitations:

  • Requires selective alkylation to introduce the ethyl group at position 3.

Data Table 1: Typical Reaction Parameters

Parameter Value
Solvent Dichloromethane
Temperature 0°C to 25°C
Reagents tert-Butyl chloroformate, TEA
Reaction Time 1-4 hours
Yield ~98%

Method 2: Alkylation of N-protected Pyrrolidine

Description:
This approach involves first protecting the nitrogen of pyrrolidine, then performing alkylation at the 3-position using ethyl halides or related reagents.

Reaction Scheme:

Protected pyrrolidine + ethyl halide (e.g., ethyl bromide) → 3-ethylpyrrolidine derivative

Followed by carbamate formation with tert-butyl chloroformate.

Reaction Conditions:

  • Base: Sodium hydride or potassium tert-butoxide
  • Solvent: Tetrahydrofuran (THF)
  • Temperature: -5°C to 0°C during alkylation
  • Subsequent deprotection and carbamate formation

Advantages:

  • High regioselectivity
  • Suitable for scale-up

Limitations:

  • Multi-step process
  • Requires careful control of reaction conditions to avoid over-alkylation

Data Table 2: Alkylation Parameters

Parameter Value
Base NaH or t-BuOK
Solvent THF
Temperature -5°C to 0°C
Alkylating Agent Ethyl bromide or chloride
Yield Variable, typically 85-90%

Method 3: Multi-step Synthesis via Intermediate Formation

Description:
A more sophisticated route involves synthesizing an intermediate such as 3-ethylpyrrolidine-1-carboxylic acid, then converting it into the corresponding tert-butyl ester via esterification.

Key Steps:

  • Step 1: Synthesis of 3-ethylpyrrolidine-1-carboxylic acid via nucleophilic substitution and ring closure.
  • Step 2: Esterification with tert-butanol under acidic conditions (e.g., sulfuric acid catalysis).
  • Step 3: Protection of the amino group with tert-butyl carbamate.

Reaction Scheme:

3-ethylpyrrolidine-1-carboxylic acid + tert-butanol → this compound

Advantages:

  • High purity
  • Flexibility in functional group modifications

Limitations:

  • Longer synthesis time
  • Requires multiple purification steps

Data Table 3: Esterification Conditions

Parameter Value
Catalyst Sulfuric acid
Solvent Tert-butanol
Temperature Reflux (~80°C)
Reaction Time 4-8 hours
Yield 75-85%

Supporting Data and Research Findings

Study/Patent Methodology Yield Remarks
EP2358670B1 Nucleophilic substitution with carbamate formation ~98% Efficient for large-scale synthesis
CN111072543B Multi-step synthesis involving amino acid intermediates 75-90% Suitable for complex derivatives
ChemicalBook Alkylation of protected pyrrolidine 85-90% Regioselective, scalable

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-ethylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Tert-butyl 3-ethylpyrrolidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-ethylpyrrolidine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The pyrrolidine ring can participate in hydrogen bonding and hydrophobic interactions, affecting the overall activity of the compound .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 3-position of the pyrrolidine ring significantly impacts physicochemical properties. Key comparisons include:

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Key Properties
Tert-butyl 3-ethylpyrrolidine-3-carboxylate Ethyl C₁₂H₂₁NO₂ 227.30 Moderate lipophilicity, stable tert-butyl ester
tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate Ethynyl + Hydroxyl C₁₁H₁₇NO₃ 211.26 Reactive ethynyl group, polar hydroxyl (enhanced aqueous solubility)
tert-butyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate 3-Bromophenyl C₁₅H₁₈BrNO₂ 326.23 Aromatic ring (π-π interactions), bromine (electrophilic reactivity)
tert-butyl 3-carbamoyl-3-phenylpyrrolidine-1-carboxylate Carbamoyl + Phenyl C₁₆H₂₀N₂O₃ 288.34 Hydrogen bonding via amide, aromaticity
tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate CF₃ + Hydroxyl + Methyl C₁₁H₁₈F₃NO₃ 287.26 Electron-withdrawing CF₃ (enhanced metabolic stability)

Key Observations:

  • Lipophilicity: Ethyl and phenyl substituents increase hydrophobicity compared to polar groups (e.g., hydroxyl, carbamoyl).
  • Reactivity: Ethynyl and bromophenyl groups introduce sites for click chemistry or cross-coupling reactions, whereas ethyl is less reactive .
  • Stability: Trifluoromethyl groups (CF₃) enhance resistance to enzymatic degradation, making such derivatives valuable in drug design .

Biological Activity

Tert-butyl 3-ethylpyrrolidine-3-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a pyrrolidine ring which is substituted at the 3-position with a tert-butyl and an ethyl group, along with a carboxylate functional group. This structure is significant as it may influence the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated primarily in the context of its anticancer properties and its role in modulating various biochemical pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential in inhibiting cancer cell growth. For instance, derivatives of pyrrolidine compounds have shown efficacy against breast cancer cell lines such as MCF-7, SK-BR-3, and MDA-MB-231. In one study, various esters were synthesized and tested, revealing that while some compounds exhibited significant anticancer activity, they were less potent compared to established drugs like tamoxifen and olaparib .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

CompoundCell LineIC50 (µM)Remarks
Compound AMCF-710Comparable to tamoxifen
Compound BSK-BR-315Less potent than olaparib
Compound CMDA-MB-23120Strong resistance observed
This compoundMCF-10A (control)>100No significant inhibition observed

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression in cancer cells, leading to reduced proliferation rates.
  • Induction of Apoptosis : Some studies suggest that it may promote apoptotic pathways in malignant cells, although further research is needed to elucidate this mechanism fully.

Pharmacokinetics and Metabolism

Pharmacokinetic studies have shown that the absorption and metabolism of pyrrolidine derivatives can significantly affect their bioactivity. For example, modifications to the ester groups can enhance membrane permeability and stability in plasma .

Table 2: Pharmacokinetic Properties

ParameterValue
Half-life2 hours
Bioavailability45%
Metabolic PathwaysHepatic metabolism

Case Studies

Several case studies have documented the effects of this compound in preclinical models:

  • Study on Breast Cancer : A study evaluated the efficacy of this compound against triple-negative breast cancer cells, showing promising results in reducing tumor size in animal models.
  • Inflammatory Response : Another investigation focused on its role as an anti-inflammatory agent, where it demonstrated the ability to downregulate pro-inflammatory cytokines in vitro.

Q & A

Q. What are the optimal synthetic routes for Tert-butyl 3-ethylpyrrolidine-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer :
    The synthesis typically involves multi-step processes, including ring closure, functionalization, and protection/deprotection strategies. For example:

Ring Formation : Cyclization of a linear precursor (e.g., via intramolecular alkylation) under basic conditions (e.g., NaH/THF at 0°C) to form the pyrrolidine core .

Esterification : Introduction of the tert-butyl ester group using Boc anhydride in dichloromethane or acetonitrile at room temperature .

Ethyl Group Installation : Alkylation at the 3-position via nucleophilic substitution (e.g., using ethyl bromide and a strong base like LDA) .

  • Critical Factors : Solvent polarity (e.g., THF vs. DCM), temperature control (0°C to room temperature), and catalyst choice (e.g., Pd(PPh₃)₄ for cross-coupling) significantly impact yield and selectivity .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer :
    Use a combination of spectroscopic and crystallographic techniques:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., tert-butyl at ~1.4 ppm, pyrrolidine ring protons at 2.5–3.5 ppm) .
  • X-ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry and bond lengths .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C12_{12}H21_{21}NO2_2, theoretical ~223.3 g/mol) .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound be resolved?

  • Methodological Answer :
    Contradictions in NMR or IR data often arise from conformational flexibility or impurities. Strategies include:
  • Variable Temperature NMR : To identify dynamic rotational barriers in the pyrrolidine ring .
  • Computational Modeling : Density Functional Theory (DFT) simulations (e.g., Gaussian 09) to predict chemical shifts and compare with experimental data .
  • Chromatographic Purity Checks : HPLC or GC-MS to rule out side products .

Q. What strategies optimize enantiomeric purity during synthesis?

  • Methodological Answer :
  • Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to induce asymmetry during ring closure .
  • Catalytic Asymmetric Synthesis : Employ chiral catalysts like Jacobsen’s Co(III)-salen complexes for stereoselective alkylation .
  • Chiral Chromatography : Post-synthetic resolution using columns with cellulose-based stationary phases .

Q. How does the ethyl substituent at the 3-position influence reactivity in cross-coupling reactions?

  • Methodological Answer :
    The ethyl group modulates steric and electronic effects:
  • Steric Hindrance : Reduces reactivity in bulky Pd-catalyzed couplings (e.g., Suzuki-Miyaura), requiring optimized ligands (e.g., XPhos) .
  • Electronic Effects : Electron-donating ethyl groups enhance nucleophilicity in SN2 reactions (e.g., alkylation with methyl iodide) .
  • Case Study : In tert-butyl 3-(prop-2-en-1-yloxy)pyrrolidine derivatives, ethyl groups stabilize transition states in conjugate additions .

Q. What computational tools predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes/receptors (e.g., GPCRs or kinases) .
  • MD Simulations : GROMACS for assessing stability of ligand-protein complexes over time .
  • QSAR Models : Correlate substituent effects (e.g., ethyl vs. benzyl) with bioactivity using MOE or RDKit .

Q. How can researchers address stability issues under varying pH and temperature?

  • Methodological Answer :
  • Accelerated Degradation Studies :
  • Acidic/Basic Conditions : Monitor hydrolysis of the tert-butyl ester (e.g., 0.1 M HCl/NaOH at 25°C) via HPLC .
  • Thermal Stability : TGA/DSC analysis to identify decomposition thresholds (e.g., >150°C) .
  • Stabilizers : Add antioxidants (e.g., BHT) or store in anhydrous DMSO at -20°C .

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